Boc-2-methyl-D-phenylalanine Boc-2-methyl-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 80102-29-0
VCID: VC21542890
InChI: InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
SMILES: CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

Boc-2-methyl-D-phenylalanine

CAS No.: 80102-29-0

Cat. No.: VC21542890

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

Boc-2-methyl-D-phenylalanine - 80102-29-0

CAS No. 80102-29-0
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name (2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Standard InChI Key PCGOCPOJLMLJAR-GFCCVEGCSA-N
Isomeric SMILES CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C

Chemical Identity and Structural Characteristics

Nomenclature and Identification

Boc-2-methyl-D-phenylalanine, also known as (R)-Boc-2-amino-3-(2-methylphenyl)propionic acid, is a protected amino acid derivative widely used in peptide chemistry and pharmaceutical research. This compound is cataloged under several synonyms in chemical databases and commercial suppliers.

ParameterInformation
CAS Number80102-29-0
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Common SynonymsBoc-D-2-CH3-Phe, BOC-O-ME-D-PHE-OH, Boc-D-2-Me-Phe-OH, BOC-D-PHE(2-ME)-OH
IUPAC Name(R)-2-(tert-butoxycarbonylamino)-3-(2-methylphenyl)propanoic acid

The compound features the D-configuration at its alpha carbon, distinguishing it from its L-enantiomer and conferring specific stereochemical properties that influence its behavior in biological systems and chemical reactions .

Physical and Chemical Properties

Boc-2-methyl-D-phenylalanine possesses distinct physical and chemical characteristics that determine its behavior in solution and reactivity in chemical transformations.

PropertyValue
Physical StateSolid
Melting Point116°C
Boiling Point442.5±40.0°C (Predicted)
Specific Rotation+16° (c=1, MeOH)
Density1.140±0.06 g/cm³ (Predicted)
pKa3.92±0.11 (Predicted)
SolubilitySoluble in ethanol, methanol; partially soluble in water
Storage ConditionsRoom temperature, sealed, dry conditions

Synthesis and Preparation Methods

N-tert-butoxycarbonylation Procedure

A general procedure for N-tert-butoxycarbonylation of amino acids, which can be adapted for 2-methyl-D-phenylalanine, involves the following steps:

  • The amino acid (1 mmol) is added with stirring to a solution containing guanidine hydrochloride (15 mol%) and di-tert-butyl dicarbonate (2.5-3 mmol) in ethanol (1 mL).

  • The reaction mixture is maintained at 35-40°C and stirred until a clear solution is obtained.

  • Ethanol is evaporated under vacuum, and the residue is washed with water (2 mL) and hexane or petroleum ether (2 mL).

  • If necessary, further purification can be achieved through recrystallization .

This method typically yields N-Boc protected amino acids with approximately 93% yield, making it an efficient approach for obtaining Boc-2-methyl-D-phenylalanine with high purity .

Applications in Scientific Research

Peptide Synthesis

Boc-2-methyl-D-phenylalanine serves as a critical component in modern peptide synthesis, offering unique advantages over unmodified amino acids. The presence of the Boc protecting group allows for selective deprotection and coupling reactions in orthogonal protection strategies.

The compound functions as a protective group in peptide synthesis, enhancing the stability and yield of final products through more efficient coupling reactions . Its use in solid-phase and solution-phase peptide synthesis has enabled the development of complex peptides with improved pharmacological properties.

The methyl substitution at the ortho position of the phenyl ring introduces conformational constraints that can influence the secondary structure of resulting peptides, potentially enhancing their binding affinity to target receptors and improving their metabolic stability .

Pharmaceutical Research and Drug Development

In drug development, Boc-2-methyl-D-phenylalanine plays a significant role in the design of novel pharmaceuticals, particularly those targeting specific receptors. Its incorporation into peptide-based drugs can:

  • Enhance drug solubility and bioavailability

  • Improve metabolic stability against enzymatic degradation

  • Increase binding specificity to target receptors

  • Reduce side effects through improved pharmacokinetic properties

The compound is particularly valuable in medicinal chemistry for the development of peptidomimetics, which are designed to mimic the biological activity of natural peptides while offering improved drug-like properties .

Biotechnology Applications

In biotechnology, Boc-2-methyl-D-phenylalanine is utilized to modify proteins, enhancing their functionality and stability for various applications. These modifications can lead to:

  • Improved enzyme stability under harsh reaction conditions

  • Enhanced substrate specificity in enzymatic reactions

  • Development of novel biocatalysts for industrial processes

  • Creation of protein-based materials with specialized properties

The compound's ability to introduce specific structural elements into proteins makes it a valuable tool in protein engineering and the development of novel biotherapeutics .

Material Science Applications

Research in material science has explored the use of Boc-2-methyl-D-phenylalanine in developing new materials, particularly:

  • Creating polymers with specific amino acid functionalities for enhanced performance

  • Developing biocompatible materials for medical applications

  • Designing self-assembling peptide-based nanomaterials

  • Formulating biomimetic materials with specialized properties

The unique structural features of this compound contribute to the development of advanced materials with tailored physical, chemical, and biological properties.

SupplierProduct NumberPurityPackage SizePrice (USD)
Sigma-Aldrich14997≥98.0% (TLC)1g$77.80
Usbiological265312Not specified500mg$333.00
Activate ScientificAS8531195+% ee5g$347.00
Matrix Scientific041836Not specified5g$393.00
ChemSceneCS-W012285Not specified25g$499.00

This pricing information, as of December 2021, demonstrates considerable variation in cost per gram across suppliers, with larger quantities generally offering better value . Researchers should consider both price and purity requirements when selecting a supplier.

Quality Considerations

When selecting Boc-2-methyl-D-phenylalanine for research applications, several quality parameters should be considered:

  • Optical purity (enantiomeric excess) - critical for stereochemically sensitive applications

  • Chemical purity - affects reaction yields and reproducibility

  • Presence of potential contaminants - may interfere with biological assays

  • Batch consistency - important for reproducible research results

Higher purity grades are typically recommended for pharmaceutical research and peptide synthesis applications where contaminants could significantly impact results .

Safety ParameterClassification
Hazard CodesXi (Irritant)
WGK Germany3 (Severe hazard to waters)
Hazard ClassIRRITANT
HS Code2922498590

The compound is classified as an irritant, suggesting potential for skin, eye, or respiratory irritation upon direct contact or inhalation . The water hazard classification (WGK 3) indicates that it poses a severe hazard to aquatic environments and should be disposed of appropriately.

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